3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Its structure includes a 3-methyl group on the thiazolo ring and a 2-methyl-5-nitrophenyl carboxamide substituent at position 6 (Fig. 1). The nitro and methyl groups on the phenyl ring likely influence electronic properties and binding interactions compared to other substituents.
Properties
IUPAC Name |
3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-8-3-4-10(19(22)23)5-12(8)17-13(20)11-6-16-15-18(14(11)21)9(2)7-24-15/h3-7H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOGNMAQTYEJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)C(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for 3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is . Its structure includes a thiazole ring fused to a pyrimidine core, with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 286.30 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Melting Point | Not available |
| LogP | Not available |
Antitumor Activity
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine family exhibit significant antitumor properties. For example, derivatives of this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. A study demonstrated that similar thiazolo-pyrimidine derivatives had IC50 values in the low micromolar range against human liver carcinoma cells (HepG2) .
Antimicrobial Properties
Thiazolo-pyrimidines have also been studied for their antimicrobial activities. The presence of nitro and carboxamide groups has been linked to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating activity comparable to standard antibiotics .
Anticonvulsant Activity
The anticonvulsant potential of thiazolo[3,2-a]pyrimidine derivatives has been explored in animal models. Compounds similar to 3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have shown protective effects against picrotoxin-induced seizures, suggesting a mechanism that may involve modulation of GABAergic transmission .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Receptor Modulation : Functional groups such as the nitro group can participate in redox reactions, influencing receptor activity.
- DNA Interaction : Some studies suggest that thiazolo-pyrimidines can intercalate into DNA, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolo[3,2-a]pyrimidines is crucial for optimizing their biological activity:
- Nitro Group : The presence of a nitro group at specific positions enhances antibacterial and anticancer activities.
- Carboxamide Functionality : This group is essential for maintaining solubility and bioavailability.
- Substituents on the Thiazole Ring : Variations in substituents can significantly affect potency and selectivity against different biological targets.
Case Studies
- Anticancer Studies : A series of synthesized thiazolo-pyrimidine derivatives were tested against various cancer cell lines. One derivative showed an IC50 value of 12 µM against breast cancer cells, indicating strong antitumor potential .
- Antimicrobial Testing : In a comparative study, several derivatives were screened for antimicrobial efficacy. The compound exhibited MIC values lower than those of standard antibiotics against E. coli and S. aureus, highlighting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse bioactivities modulated by substituents. Key analogs include:
Table 1: Structural Comparison of Selected Thiazolo[3,2-a]Pyrimidine Derivatives
Notes:
Bioactivity and Functional Implications
- Enzyme Inhibition: N-(Furan-2-ylmethyl)-5-oxo analogs show moderate immunoproteasome inhibition (β1i: 31%, β5i: 32%, ). The target’s nitro group may enhance binding to hydrophobic enzyme pockets.
- Crystallography : Related compounds (e.g., ) form hydrogen-bonded networks (C–H···O) influencing crystal packing and stability. The target’s 2-methyl group may sterically hinder such interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
